molecular formula C13H19N3O4 B2470509 4-isobutyl-3-(1-methyl-1H-imidazol-5-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 1468881-97-1

4-isobutyl-3-(1-methyl-1H-imidazol-5-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No. B2470509
CAS RN: 1468881-97-1
M. Wt: 281.312
InChI Key: OCGPLMWIQLKEJI-UHFFFAOYSA-N
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Description

4-isobutyl-3-(1-methyl-1H-imidazol-5-yl)-5-oxomorpholine-2-carboxylic acid, also known as IMB-5OC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Carboxylic Acids in Scientific Research

Carboxylic acids play crucial roles in various scientific research applications due to their chemical reactivity and presence in many biological molecules. They are foundational in synthesizing pharmaceutical compounds, designing bioisosteres, and developing extraction techniques for biorenewable chemicals. For example, levulinic acid, a biomass-derived carboxylic acid, is explored for its application in drug synthesis, highlighting its potential in cancer treatment and medical materials (Zhang et al., 2021). Furthermore, the structural modifications of carboxylic acids can significantly impact their antioxidant, antimicrobial, and cytotoxic activities, demonstrating their importance in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives are noteworthy for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have been reviewed for their potential as antitumor drugs, with some advancing to preclinical testing stages. These structures are of interest for synthesizing compounds with varied biological properties, indicating a promising avenue for new antitumor drug development (Iradyan et al., 2009).

properties

IUPAC Name

3-(3-methylimidazol-4-yl)-4-(2-methylpropyl)-5-oxomorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8(2)5-16-10(17)6-20-12(13(18)19)11(16)9-4-14-7-15(9)3/h4,7-8,11-12H,5-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGPLMWIQLKEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(C(OCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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